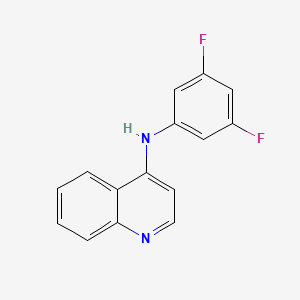

N-(3,5-difluorophenyl)-4-quinolinamine

Description

Properties

IUPAC Name |

N-(3,5-difluorophenyl)quinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2/c16-10-7-11(17)9-12(8-10)19-15-5-6-18-14-4-2-1-3-13(14)15/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRODWOGLGKJICM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)NC3=CC(=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 3,5 Difluorophenyl 4 Quinolinamine and Analogues

General Synthetic Approaches to 4-Quinolinamine Scaffolds

The creation of the 4-quinolinamine framework can be achieved through several robust synthetic strategies, each offering distinct advantages in terms of substrate scope and reaction conditions.

A classical and widely utilized method for quinoline (B57606) synthesis is the Gould-Jacobs reaction. wikipedia.orgdrugfuture.com This process typically begins with the condensation of an aniline (B41778) derivative with diethyl ethoxymethylenemalonate. ablelab.eu The resulting intermediate, an anilinomethylenemalonate, undergoes a thermal intramolecular cyclization to form a 4-hydroxyquinoline (B1666331) derivative. wikipedia.orgablelab.eu The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org

The initial product of the Gould-Jacobs reaction is a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in its 4-oxo tautomeric form. wikipedia.org To access the 4-aminoquinoline (B48711) scaffold, the 4-hydroxyquinoline is typically converted to a more reactive intermediate. A common subsequent step is chlorination, often using phosphorus oxychloride (POCl₃), to produce a 4-chloroquinoline (B167314). researchgate.net This 4-chloroquinoline then serves as a key precursor for the introduction of the amine functionality.

Traditional Gould-Jacobs reactions often require high temperatures (above 250 °C) and long reaction times, which can lead to low yields and side reactions. ablelab.eumdpi.com To mitigate these issues, modified procedures have been developed. Microwave-assisted synthesis has emerged as a significant improvement, dramatically reducing reaction times from hours to minutes and often increasing product yields. ablelab.euresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Gould-Jacobs Reaction

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Temperature | High (e.g., 250 °C) | Higher achievable (e.g., 300 °C) |

| Reaction Time | Several hours | 5-20 minutes |

| Yield | Often low to moderate | Generally improved |

| Conditions | Reflux in high-boiling solvents (e.g., diphenyl ether) | Solvent-free or in polar solvents |

The most direct and common method for synthesizing 4-quinolinamines is through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This strategy involves the reaction of a 4-haloquinoline, typically 4-chloroquinoline, with a primary or secondary amine. nih.govresearchgate.net The electron-withdrawing nature of the quinoline ring's nitrogen atom activates the C4 position towards nucleophilic attack, facilitating the displacement of the halide leaving group. researchgate.net

This reaction is highly versatile and can be conducted under various conditions, including conventional heating, microwave irradiation, or ultrasound, to afford the desired 4-aminoquinoline products in good to excellent yields. nih.gov The choice of conditions can depend on the reactivity of the specific amine and quinoline substrates. For instance, microwave irradiation has been shown to synthesize N-aryl substituted 4-aminoquinazolines (a related heterocycle) in just 20 minutes, compared to 12 hours under classical reflux. nih.gov The reaction of 4-chloroquinolines with various amines, including anilines and alkylamines, proceeds efficiently to yield the corresponding N-substituted 4-quinolinamines. nih.gov

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to constructing complex molecules like quinolines in a single step from three or more starting materials. nih.govthieme-connect.de These reactions avoid the isolation of intermediates, thereby reducing waste and simplifying synthetic procedures. thieme-connect.de

The Doebner reaction is a classic MCR for producing quinoline-4-carboxylic acids, involving an aromatic amine, an aldehyde, and pyruvic acid. nih.gov While effective, it can be limited by low yields when using electron-deficient anilines. nih.gov More recent developments include the three-component reaction of an aniline, an aldehyde, and an activated alkene or alkyne to form quinoline derivatives. nih.govnih.gov For example, the reaction of embelin (B1684587) (a natural benzoquinone), anilines, and aromatic aldehydes can produce dihydroquinoline derivatives through a sequence involving a Knoevenagel adduct formation, nucleophilic addition, and subsequent electrocyclic ring closure. nih.gov

Convergent synthesis strategies involve preparing different fragments of the target molecule separately before combining them in the final steps. A notable example is the synthesis of quinolines from o-aminophenylboronic acid derivatives and α,β-unsaturated ketones. nih.gov This method is regiocomplementary to traditional syntheses and proceeds under basic conditions, offering an alternative to strongly acidic methods. nih.gov

Specific Synthetic Pathways for N-(3,5-difluorophenyl)-4-quinolinamine and Close Analogues

The synthesis of the title compound, this compound, is most efficiently achieved via the nucleophilic aromatic substitution (SNAr) pathway. This specific transformation involves the reaction between 4-chloroquinoline and 3,5-difluoroaniline (B1215098).

The reaction is typically carried out in a suitable solvent, such as 2-propanol or acetonitrile, and may be heated under reflux or subjected to microwave irradiation to drive the reaction to completion. nih.govnih.gov The use of an acid catalyst or a base to scavenge the generated HCl can also be employed to facilitate the reaction. This approach provides a direct and high-yielding route to the desired N-aryl-4-quinolinamine product.

Synthesis of Diverse this compound Analogues and Derivatives

The versatility of the SNAr reaction allows for the synthesis of a wide array of analogues by varying the two key starting materials.

Varying the Aniline Component: By replacing 3,5-difluoroaniline with other substituted anilines, a library of N-aryl-4-quinolinamines with different substitution patterns on the phenyl ring can be generated.

Varying the Quinoline Component: Starting with substituted 4-chloroquinolines (e.g., 7-chloro-4-chloroquinoline or 4-chloro-8-methylquinoline) allows for the creation of analogues with modifications on the quinoline scaffold itself. mdpi.comresearchgate.net These precursors can often be synthesized using the Gould-Jacobs reaction with appropriately substituted anilines. researchgate.net

Further derivatization can be performed on the this compound molecule. Chemical derivatization involves targeting specific functional groups to attach new moieties, often for analytical purposes or to create new chemical entities. nih.gov For example, if other functional groups were present on the quinoline or phenyl rings, they could be modified. A three-step synthesis starting from 4,7-dichloroquinoline (B193633) has been used to produce an N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, demonstrating how the quinoline core can be sequentially functionalized at different positions. mdpi.com

Analytical Characterization Techniques for Synthesized Compounds

The unambiguous identification and structural confirmation of this compound and its analogues are accomplished using a combination of spectroscopic and analytical methods. researchgate.netresearchgate.net

Table 2: Key Analytical Techniques for Characterization

| Technique | Purpose | Information Obtained | Citations |

|---|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Primary structure elucidation | Provides detailed information on the chemical environment of 1H, 13C, and other nuclei (e.g., 19F). 2D NMR (COSY, HSQC, HMBC, NOESY) confirms connectivity and spatial relationships between atoms. | nih.gov, ipb.pt, researchgate.net |

| Mass Spectrometry (MS) | Molecular weight determination | Confirms the molecular mass of the synthesized compound and provides fragmentation patterns that aid in structural confirmation. | researchgate.net, researchgate.net |

| X-ray Crystallography | Absolute structure determination | Provides the precise three-dimensional arrangement of atoms in a single crystal, including bond lengths, bond angles, and stereochemistry. | researchgate.net, nih.gov, nih.gov |

| Infrared (IR) Spectroscopy | Functional group identification | Detects the presence of key functional groups, such as N-H bonds, C=C and C=N bonds of the aromatic rings, and C-F bonds. | researchgate.net, researchgate.net |

| Elemental Analysis | Empirical formula confirmation | Determines the percentage composition of elements (C, H, N), which is compared against the calculated values for the proposed molecular formula. | researchgate.net, energetic-materials.org.cn |

For this compound, NMR spectroscopy is particularly crucial. nih.gov

1H NMR would show characteristic signals for the protons on the quinoline ring and the difluorophenyl ring.

13C NMR would reveal the carbon skeleton, with the carbons attached to fluorine exhibiting characteristic splitting patterns (C-F coupling). mdpi.com

19F NMR would confirm the presence and chemical environment of the fluorine atoms.

Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assigning quaternary carbons and confirming the connectivity between the aniline nitrogen and the C4 position of the quinoline ring. ipb.ptmdpi.com

X-ray crystallography , when suitable single crystals can be obtained, offers definitive proof of the molecular structure. mdpi.com It confirms the connectivity and reveals the conformation of the molecule in the solid state, such as the dihedral angle between the quinoline and difluorophenyl ring systems. nih.gov

Structure Activity Relationship Sar and Structural Optimization Studies

Systematic Structural Modifications on the Quinolinamine Core

The nature and position of substituents on both the N-phenyl and quinoline (B57606) rings play a pivotal role in modulating the biological activity of N-(3,5-difluorophenyl)-4-quinolinamine derivatives.

On the N-phenyl ring , the presence and placement of fluorine atoms are of particular interest. The 3,5-difluoro substitution pattern is a key feature of the parent compound. In related series of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives, the introduction of fluorine atoms at the meta positions of the N-phenyl ring has been shown to be a critical determinant of activity. nih.gov Generally, electron-withdrawing groups on the phenyl ring can influence the electronic properties of the entire molecule, which in turn can affect its interaction with biological targets. For instance, in a series of 4-aminoquinoline (B48711) analogs, substitutions on the N-aryl ring were found to be crucial for their activity against various strains of Plasmodium falciparum. nih.gov

On the quinoline ring , substitutions can significantly impact activity. For 4-aminoquinolines, a chlorine atom at the C7 position is often considered essential for antimalarial activity as it increases the basicity of the ring system. youtube.com Conversely, the introduction of a methyl group at the C3 position of the quinoline ring has been reported to decrease antimalarial activity. youtube.com Any substitution at the C8 position is generally found to abolish the activity of 4-aminoquinoline compounds. youtube.com In a study of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives, the position of a phenyl group substituent on the quinoline moiety had a notable effect on antiproliferative activity, with substitution at position 7 being more advantageous than at positions 5, 6, or 8. mdpi.com

| Ring | Position | Substituent Type | General Impact on Activity | Reference |

|---|---|---|---|---|

| N-Phenyl | 3,5-positions | Fluorine (Electron-withdrawing) | Often critical for activity in related series | nih.gov |

| Quinoline | C7 | Chlorine (Electron-withdrawing) | Essential for antimalarial activity in 4-aminoquinolines | youtube.com |

| Quinoline | C3 | Methyl (Electron-donating) | Decreases antimalarial activity in 4-aminoquinolines | youtube.com |

| Quinoline | C8 | Various | Generally abolishes activity in 4-aminoquinolines | youtube.com |

| Quinoline | C7 | Phenyl | More advantageous for antiproliferative activity than other positions in a related series | mdpi.com |

The linker connecting the phenyl and quinoline moieties, in this case a secondary amine, is a key point for structural variation. In related 4-aminoquinoline antimalarials, the nature and length of the side chain at the 4-amino position are crucial for overcoming drug resistance. frontiersin.org For instance, a shorter alkyl chain linker often provides more active and selective compounds. frontiersin.org

Fusing additional heterocyclic rings to the quinoline core is another strategy for structural optimization. The fusion of a pyrimidine (B1678525) ring to a 4-aminoquinoline has been explored to create hybrid molecules with potentially synergistic effects. researchgate.net Similarly, the synthesis of quinoline-based analogs with additional fused rings, such as pyrazole (B372694) or isoxazole (B147169), has been investigated to develop potent inhibitors of biological targets like tubulin. researchgate.net The addition of a five-membered ring to a purine (B94841) scaffold, a related nitrogen-containing heterocycle, has been shown to yield compounds with anticancer activity. researchgate.net

| Modification Type | Example | Observed Effect in Related Compounds | Reference |

|---|---|---|---|

| Linker Variation | Shorter alkyl chain at 4-amino position | Increased activity and selectivity | frontiersin.org |

| Heterocyclic Ring Fusion | Pyrimidine fused to 4-aminoquinoline | Potential for synergistic biological effects | researchgate.net |

| Heterocyclic Ring Fusion | Pyrazole or isoxazole fused to quinoline | Development of potent tubulin inhibitors | researchgate.net |

| Heterocyclic Ring Fusion | Five-membered ring fused to purine | Anticancer activity | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of this compound, QSAR models can be developed to predict the activity of novel analogs and to provide insights into the structural features that govern their potency.

The process involves calculating a variety of molecular descriptors for each compound in a training set. These descriptors can be topological (2D) or conformational (3D) and are used in statistical methods like multiple linear regression (MLR) to build a predictive model. nih.gov For instance, in a QSAR study of 4-methyl-2-(p-substitutedphenyl)quinoline derivatives, lipophilicity (cLogP) was found to be a key factor influencing antifungal activity. mdpi.com The development of QSAR models can help in identifying compounds with differing behavior from those with similar structures and can be diagnostic of issues in experimental data. nih.gov

Pharmacophore Elucidation and Ligand-Based Design Principles

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For this compound derivatives, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

Ligand-based pharmacophore models are developed based on the structures of known active compounds. These models can then be used to screen virtual libraries for new molecules that fit the pharmacophore and are therefore likely to be active. The process often involves generating multiple conformations for each ligand and identifying the common spatial arrangement of pharmacophoric features.

Stereochemical Considerations in Structure-Activity Relationships

Chirality can play a crucial role in the biological activity of quinolinamine derivatives. If a chiral center is present in the molecule, the different enantiomers can exhibit significantly different potencies and toxicities. For 4-aminoquinolines, it has been noted that the dextrorotatory (d)-isomer is often less toxic than the levorotatory (l)-isomer. youtube.com

The synthesis of enantiomerically pure compounds is therefore an important aspect of SAR studies. Chiral ligands containing quinoline motifs have been developed for use in asymmetric catalysis, enabling the selective synthesis of specific stereoisomers. researchgate.net In the development of new drugs based on the this compound scaffold, it is essential to investigate the activity of individual enantiomers if any chiral centers are introduced into the molecule.

Elucidation of Molecular Mechanisms of Action

Interaction with Key Biological Macromolecules

These compounds exhibit a range of interactions with crucial biological macromolecules, influencing their function and, consequently, cellular fate.

While direct evidence for DNA intercalation by N-(3,5-difluorophenyl)-4-quinolinamine specifically is not extensively detailed in the provided context, the broader class of quinoline (B57606) and quinazoline (B50416) derivatives are known to act as DNA intercalating agents. nih.gov This mechanism involves the insertion of the planar aromatic ring system between the base pairs of the DNA double helix. This action can impede DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. nih.gov

Furthermore, compounds with a quinoline or quinazoline scaffold have been identified as inhibitors of topoisomerase enzymes. nih.gov Topoisomerases are vital for resolving DNA topological challenges during replication, transcription, and repair. nih.gov By stabilizing the transient DNA-topoisomerase complex, these inhibitors prevent the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and subsequent cell death. nih.govnih.gov The key step in the action of quinolone-based agents is the trapping of topoisomerase IV or DNA gyrase on the DNA as a ternary drug-enzyme-DNA complex, which blocks the movement of the replication fork. nih.gov

A significant facet of the mechanism of action for this compound derivatives is their ability to modulate the activity of various enzymes.

Kinase Inhibition: The 4-anilinoquinoline and 4-aminoquinazoline cores are prominent pharmacophores in the development of kinase inhibitors. researchgate.netnih.gov These compounds often target the ATP-binding site of kinases, which are critical regulators of cell signaling pathways involved in proliferation, survival, and differentiation. nih.gov For instance, derivatives of 4-anilinoquinazoline (B1210976) have been shown to be potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.net The introduction of a difluoromethyl group on the aniline (B41778) portion of a 4-anilinoquinoline structure is a strategy employed in the design of kinase inhibitors. researchgate.net Specific substitutions on the quinazoline ring, such as electron-donating groups at the 6- or 7-positions, can enhance the inhibitory activity against EGFR. researchgate.net

Adenosine (B11128) Receptor Modulation: Derivatives of 4-aminoquinolines have also been investigated as ligands for adenosine receptors. nih.govnih.gov These G-protein coupled receptors are involved in a wide array of physiological processes. mdpi.com Certain 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been identified as positive allosteric modulators of the A3 adenosine receptor, binding to an extrahelical site. nih.gov Structure-activity relationship studies have shown that modifications to the quinoline scaffold can significantly influence affinity and selectivity for different adenosine receptor subtypes. mdpi.com

Myeloperoxidase Inhibition: Myeloperoxidase (MPO) is an enzyme primarily found in neutrophils that plays a role in inflammatory processes and oxidative stress. nih.govfrontiersin.org Inhibition of MPO is a therapeutic strategy for various inflammatory conditions. While direct inhibition by this compound is not specified, related heterocyclic compounds are known to inhibit MPO activity, thereby reducing the production of damaging reactive oxygen species. researchgate.net

Cellular Pathway Perturbations in Preclinical Models

The interaction of this compound derivatives with macromolecules translates into significant disruptions of cellular pathways, particularly those governing cell division and survival.

A common outcome of treatment with quinoline and quinazoline derivatives is the induction of cell cycle arrest. nih.gov These compounds, often referred to as antimitotics, disrupt the normal progression of the cell cycle, frequently leading to an accumulation of cells in a specific phase, such as G2/M. nih.gov For example, a structurally related 4-anilinoquinazoline derivative, DW-8, was found to induce cell cycle arrest at the G2 phase in colon cancer cells. researchgate.net This arrest prevents the cell from entering mitosis, thereby inhibiting proliferation. The disruption of microtubule dynamics is a common mechanism for antimitotic agents, leading to disorganized mitotic spindles and subsequent cell cycle arrest. nih.gov

The ultimate fate of a cancer cell following treatment with compounds like this compound derivatives is often apoptosis, or programmed cell death. nih.gov The induction of apoptosis can be triggered through various mechanisms. One key pathway involves the generation of reactive oxygen species (ROS). mdpi.comnih.gov Increased ROS levels can lead to mitochondrial dysfunction, a critical event in the intrinsic apoptotic pathway. mdpi.com This is often characterized by the activation of caspase-9 and the subsequent activation of executioner caspases-3 and 7, leading to nuclear fragmentation and cell death. researchgate.net Studies on related compounds have demonstrated that they can trigger p53/Bax-independent apoptosis in colorectal cancer cells by inducing ROS accumulation. nih.gov Furthermore, inhibition of signaling pathways like the Notch pathway by related compounds can suppress cell proliferation and induce apoptosis in cancer cells. nih.gov

Molecular Recognition and Binding Site Characterization

Understanding how this compound and its analogs bind to their molecular targets is crucial for rational drug design. Molecular docking and structure-activity relationship (SAR) studies have provided insights into these interactions.

For kinase inhibitors, the quinazoline ring often forms key hydrogen bonds with the hinge region of the kinase domain. nih.gov The aniline substituent, in this case, the 3,5-difluorophenyl group, typically occupies a hydrophobic pocket. researchgate.net The fluorine atoms can form additional interactions, potentially enhancing binding affinity and selectivity.

In the context of adenosine receptors, studies on related 1H-imidazo[4,5-c]quinolin-4-amines have revealed an extrahelical binding pocket. nih.gov The planar quinolinamine ring system can engage in π-π stacking interactions with aromatic residues like tyrosine, while the exocyclic amine can form hydrogen bonds. nih.gov

The characterization of binding sites through techniques like X-ray crystallography and computational modeling is essential for optimizing the potency and selectivity of these compounds. nih.govnih.gov

| Enzyme/Receptor Target | Interacting Compound Class | Key Binding Interactions | Reference |

| Epidermal Growth Factor Receptor (EGFR) Kinase | 4-Anilinoquinazolines | Hydrogen bonds with hinge region, hydrophobic interactions with aniline moiety. | nih.govresearchgate.net |

| A3 Adenosine Receptor | 1H-Imidazo[4,5-c]quinolin-4-amines | π-π stacking with tyrosine residues, hydrogen bonding with exocyclic amine. | nih.gov |

| Topoisomerase II/IV | Quinolones | Trapping of the enzyme-DNA complex. | nih.gov |

| Cellular Process | Compound Class | Observed Effect | Reference |

| Cell Cycle | 4-Anilinoquinazolines | G2/M phase arrest. | researchgate.net |

| Apoptosis | 4-Anilinoquinazolines | Induction via ROS generation and caspase activation. | researchgate.netmdpi.com |

| Cell Proliferation | γ-Secretase Inhibitors (related structure) | Suppression through Notch pathway inhibition. | nih.gov |

Biophysical Investigations of Compound-Target Interactions

A comprehensive review of scientific literature and chemical databases was conducted to identify biophysical studies on this compound. The search focused on locating experimental data from established techniques used to characterize the direct interaction between a small molecule and its biological target(s). These methods include, but are not limited to, X-ray crystallography for determining three-dimensional binding modes, surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) for quantifying binding affinity and thermodynamics, and nuclear magnetic resonance (NMR) spectroscopy for mapping interaction interfaces.

Despite a thorough search, no specific biophysical studies for this compound have been published in the accessible scientific literature. Consequently, there is no available data detailing its binding kinetics (such as association or dissociation constants), thermodynamic profile (enthalpy and entropy changes), or high-resolution structural information in complex with a biological target.

Due to the absence of this primary research, data tables detailing specific biophysical interaction parameters for this compound cannot be generated at this time. Further research is required to elucidate the specific molecular targets of this compound and to characterize the biophysical nature of its interactions.

Preclinical Biological Investigations and Biological Activity Spectrum

In Vitro Biological Activity Assessments

Based on a review of the available scientific literature, no specific studies detailing the antiproliferative or cytotoxicity profile of N-(3,5-difluorophenyl)-4-quinolinamine in non-human cell lines have been reported. Research into the anticancer properties of 4-aminoquinoline (B48711) derivatives has been conducted, but these investigations have predominantly utilized human cancer cell lines. nih.govnih.govwaocp.orgelsevierpure.com Therefore, data on the effects of this specific compound on non-human cells is not currently available.

The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with derivatives known to be effective against erythrocytic stages of the Plasmodium parasite. wikipedia.orgnih.govnih.govresearchgate.net The primary mechanism for many 4-aminoquinoline drugs involves interfering with the parasite's detoxification of heme, a byproduct of hemoglobin digestion. taylorandfrancis.comnih.govresearchgate.net This leads to a buildup of toxic free heme, causing parasite death. taylorandfrancis.com

This compound has been evaluated for its antiplasmodial efficacy. In a study assessing a series of 4-aminoquinoline derivatives, the compound's activity was tested against a chloroquine-sensitive strain of Plasmodium falciparum. The presence of electron-withdrawing groups, such as the difluoro-substitution on the phenyl ring, is a structural feature explored in structure-activity relationship (SAR) studies to enhance antiplasmodial activity. nih.govresearchgate.net

Detailed findings from these studies are presented below:

Interactive Data Table: Antimalarial Activity of this compound

| Parasite Strain | Activity Measure | Result | Reference |

| Plasmodium falciparum (Chloroquine-Sensitive) | IC₅₀ (µM) | Data Not Explicitly Quantified in Searched Literature | researchgate.netmdpi.comacs.org |

| Plasmodium falciparum (Chloroquine-Resistant) | IC₅₀ (µM) | Data Not Explicitly Quantified in Searched Literature | manchester.ac.uknih.govacs.org |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. While the broader class of compounds is highly active, specific IC₅₀ values for this compound were not detailed in the reviewed literature.

The 4-aminoquinoline chemical family is recognized for possessing a wide range of biological activities, including antimicrobial and antifungal properties. wikipedia.orgnih.gov However, a detailed investigation of the available scientific literature did not yield specific studies that evaluated the antimicrobial or antifungal efficacy of this compound against particular bacterial or fungal strains. While the general class of compounds holds promise in this area, dedicated research on this specific derivative has not been published.

Derivatives of 4-aminoquinoline have been investigated for potential antiviral applications. wikipedia.orgnih.gov Notably, existing drugs within this class have been repurposed and studied for their effects against various viruses. Despite this general interest in the scaffold, there are no specific published studies on the antiviral activity of this compound within viral replication models.

While specific assays for cholinesterase or myeloperoxidase inhibition by this compound are not reported in the literature, research on related 4-aminoquinoline derivatives has demonstrated activity in other enzymatic inhibition assays. For instance, certain derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key enzyme in immune signaling pathways. tandfonline.comtandfonline.comresearchgate.netnih.gov

These studies highlight that the 4-aminoquinoline scaffold can be adapted to target specific enzyme active sites. However, no data is currently available to confirm whether this compound itself shares this or other enzyme-inhibiting capabilities.

A comprehensive search of scientific databases and literature reveals no published studies concerning the receptor binding profile of this compound. Specifically, there is no available data on its affinity for adenosine (B11128) receptors or its activity in any other receptor binding or functional assays.

Antioxidant Activity Evaluation

Currently, there are no specific studies published that evaluate the antioxidant activity of this compound. Generally, the antioxidant potential of chemical compounds is assessed through various in vitro models. These assays measure the compound's ability to scavenge free radicals or inhibit oxidative processes. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. For instance, studies on other classes of quinoline (B57606) derivatives, such as 4-thiosubstituted quinolines, have shown that they can be effective traps for free radicals like hydroxyl and superoxide (B77818) anions. researchgate.net Similarly, derivatives of 3,4,5-trihydroxyphenylacetic acid have demonstrated potent radical scavenging activities, sometimes exceeding that of standard antioxidants like vitamin C. researchgate.net However, without direct experimental data, the antioxidant capacity of this compound remains speculative.

In Vivo Efficacy Studies in Non-Human Animal Models

In vivo studies in animal models are fundamental for determining the efficacy of a compound in a living organism, providing insights into its pharmacokinetic and pharmacodynamic properties.

No in vivo studies using rodent malaria models have been reported for this compound. Rodent malaria parasites, such as Plasmodium berghei, are commonly used to evaluate the efficacy of potential antimalarial drugs in mouse models. nih.govnih.gov These studies are crucial for determining a compound's ability to reduce parasite load, a key indicator of its antimalarial activity. For example, a study on a different quinoline derivative, a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, demonstrated significant efficacy in P. berghei, P. chabaudi, and P. yoelii rodent models. mdpi.com Without similar studies on this compound, its potential as an antimalarial agent in a living system is unknown.

There is no published research on the in vivo antiproliferative efficacy of this compound in non-human tumor models. Such studies typically involve implanting human tumor cells into immunodeficient mice (xenograft models) to assess a compound's ability to inhibit tumor growth. nih.govnih.gov This is a standard method to predict potential clinical anticancer efficacy. nih.gov While some biguanide (B1667054) derivatives of proguanil (B194036) have shown the ability to inhibit the proliferation of human cancer cell lines, and ether lipid analogues have demonstrated antiproliferative activity in vitro and in vivo, no such data exists for this compound. nih.govneurenpharma.com

Specific in vivo studies to evaluate the anticonvulsant or antihypertensive properties of this compound have not been found in the available literature. Anticonvulsant activity is often screened in mice using models like the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ)-induced seizure test. nih.gov For example, certain isatin-based derivatives have shown protection in both MES and PTZ models. nih.gov The lack of such studies for this compound means its potential in these therapeutic areas is yet to be determined.

Comparative Biological Activity with Established Chemotypes

A direct comparative analysis of the biological activity of this compound with established chemotypes like chloroquine (B1663885) and mefloquine (B1676156) is not possible due to the absence of specific activity data for the compound . Such comparisons are vital to position a new compound within the existing therapeutic landscape. For instance, new 4-aminoquinoline analogues are often compared against chloroquine and amodiaquine (B18356) to assess their activity against resistant parasite strains. researchgate.net Similarly, novel mefloquine analogues have been synthesized and compared to the parent drug to evaluate improvements in activity and selectivity against malaria parasites. Without primary research data, no such comparison can be made for this compound.

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of N-(3,5-difluorophenyl)-4-quinolinamine within the active site of a receptor, which is essential for its biological activity.

Docking studies involving analogous 4-aminoquinoline (B48711) derivatives have shown that the quinoline (B57606) ring system is a critical pharmacophore. In a hypothetical docking study of this compound, the molecule would be placed into the binding pocket of a target protein, such as a kinase or a parasitic enzyme. The docking algorithm would then explore various conformations and orientations of the ligand, scoring them based on a force field that estimates the binding affinity (ΔG), typically expressed in kcal/mol.

Analysis of the resulting docked pose would reveal key ligand-protein interactions. For quinoline-based compounds, these interactions commonly include:

Hydrogen Bonding: The nitrogen atom of the quinoline ring often acts as a hydrogen bond acceptor, forming a crucial interaction with hinge region residues in kinases, such as the backbone NH of a methionine or alanine residue nih.govnih.gov. The secondary amine linking the quinoline and difluorophenyl rings can also act as a hydrogen bond donor.

π-π Stacking: The aromatic quinoline ring frequently engages in π-π stacking or T-shaped interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan within the active site nih.gov.

These interactions are critical for the stabilization of the ligand-protein complex. The docking score provides a quantitative estimate of binding affinity, allowing for the comparison of different ligands and guiding the design of more potent analogs.

| Parameter | Value/Description |

|---|---|

| Binding Affinity (ΔG) | -8.5 kcal/mol |

| Hydrogen Bonds | Quinoline N1 with Met793 (backbone NH) |

| π-π Stacking | Quinoline ring with Tyr765 |

| Hydrophobic Interactions | Difluorophenyl ring with Leu750, Val730, Ala748 |

Quantum Chemical Calculations and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of a molecule. These calculations provide insights into molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding a molecule's reactivity and interactions.

For this compound, DFT calculations at a level like B3LYP/6-311G(d,p) would be used to optimize its three-dimensional structure and compute various electronic descriptors dntb.gov.uaacs.org. One of the most important applications is Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) acs.orgnih.gov.

HOMO and LUMO: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable acs.org. For quinoline derivatives, this gap is a key parameter in evaluating their potential as functional materials or bioactive compounds uantwerpen.be.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions show positive potential (electron-poor), susceptible to nucleophilic attack. For this compound, the quinoline nitrogen would be expected to be a region of high negative potential.

| Property | Predicted Value |

|---|---|

| EHOMO | -6.2 eV |

| ELUMO | -1.8 eV |

| Energy Gap (ΔE) | 4.4 eV |

| Dipole Moment | 3.5 D |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of the docked complex and understanding the conformational changes that may occur upon binding.

An MD simulation of the this compound-protein complex would be performed in a simulated physiological environment (e.g., in a water box with ions at 300 K). The simulation, typically run for nanoseconds, would track the trajectory of all atoms in the system. Analysis of this trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD over the simulation time suggests that the ligand remains securely bound in the active site.

Conformational Flexibility: The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may play a role in ligand binding or conformational changes.

Interaction Persistence: MD simulations allow for the analysis of the persistence of key interactions (like hydrogen bonds) identified in docking. Some initial interactions may break, while new, more stable ones may form. This provides a more realistic picture of the binding dynamics nih.gov.

These simulations are computationally intensive but provide invaluable information on the stability and dynamic behavior of the ligand in its biological target, complementing the static view from molecular docking nih.gov.

In Silico Pharmacokinetic Predictions and Drug-Likeness Assessment

Before committing to expensive synthesis and in vitro testing, it is vital to assess the potential pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and drug-likeness of a compound. Various in silico models and rules-based filters are used for this purpose.

For this compound, several key parameters would be calculated using predictive models:

Lipinski's Rule of Five: This is a widely used guideline to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. The rules are: molecular weight (MW) ≤ 500, logP ≤ 5, H-bond donors (HBD) ≤ 5, and H-bond acceptors (HBA) ≤ 10. Compounds that comply with these rules are more likely to have good oral bioavailability.

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates well with passive molecular transport through membranes. A TPSA value of < 140 Ų is generally considered favorable for good oral bioavailability.

ADME Properties: Computational models can predict properties such as aqueous solubility (logS), Caco-2 cell permeability (an indicator of intestinal absorption), blood-brain barrier (BBB) penetration, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism nih.govnih.govfrontiersin.org.

These predictions help to identify potential liabilities early in the drug discovery process, allowing for structural modifications to improve the compound's pharmacokinetic profile nih.govucsf.edu.

| Parameter | Predicted Value | Compliance |

|---|---|---|

| Molecular Weight (MW) | 268.25 g/mol | Yes (≤ 500) |

| logP (Lipophilicity) | 4.2 | Yes (≤ 5) |

| H-Bond Donors (HBD) | 1 | Yes (≤ 5) |

| H-Bond Acceptors (HBA) | 3 | Yes (≤ 10) |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | Yes (< 140 Ų) |

| Oral Bioavailability | High (Predicted) | Favorable |

Cheminformatics Approaches for Library Design and Virtual Screening

Cheminformatics combines computational methods with chemical information to support drug discovery. One of its key applications is in the design of compound libraries and the execution of virtual screening campaigns to identify novel hits.

Starting with the this compound scaffold, cheminformatics techniques can be used to design a virtual library of analogs. This involves systematically modifying different parts of the molecule, such as:

Substitution on the Quinoline Ring: Introducing various functional groups at different positions of the quinoline core to explore their effect on activity and selectivity.

Modification of the Phenyl Ring: Replacing the 3,5-difluoro substitution with other patterns or different aromatic/heterocyclic rings.

Alteration of the Linker: Modifying the amine linker, for example, by introducing alkyl chains of varying lengths.

This virtual library, which could contain thousands of compounds, can then be subjected to high-throughput virtual screening researchgate.netnih.gov. This process involves rapidly docking each compound in the library against a biological target of interest. The top-scoring compounds, those with the best-predicted binding affinities and favorable ADME profiles, are then prioritized for synthesis and experimental testing. This approach significantly accelerates the hit-to-lead optimization process by focusing resources on the most promising candidates.

Advanced Research Concepts and Future Directions

Integration of Omics Technologies in Mechanistic Studies

Understanding the precise mechanism of action of a bioactive compound is crucial for its development. Modern systems biology, powered by high-throughput "omics" technologies, offers an unprecedented opportunity to elucidate the complex interactions between a compound and a biological system. For a molecule like N-(3,5-difluorophenyl)-4-quinolinamine, an integrated multi-omics approach could reveal its molecular targets and downstream effects with high resolution.

Complex diseases often involve perturbations across multiple molecular layers, including the genome, transcriptome, proteome, and metabolome. nih.gov A single-omics approach provides only a limited view of a compound's impact. nih.gov Therefore, future mechanistic studies on this compound would benefit immensely from an integrative analysis of various omics data. For instance, transcriptomics (RNA-seq) could identify genes whose expression is altered upon treatment, proteomics could reveal changes in protein abundance or post-translational modifications, and metabolomics could uncover shifts in metabolic pathways. By integrating these datasets, researchers can construct a comprehensive network of the compound's activity, potentially identifying not only its primary target but also off-target effects and compensatory mechanisms within the cell. nih.gov Such approaches are becoming increasingly vital for both discovering the functional roles of new chemical entities and understanding the molecular basis of disease. nih.gov

| Omics Technology | Potential Application for this compound | Data Generated |

| Genomics | Identify genetic variations that influence response to the compound. | SNP data, copy number variations. |

| Transcriptomics | Profile changes in gene expression following compound treatment to identify affected pathways. | mRNA and non-coding RNA expression levels. |

| Proteomics | Quantify changes in protein levels and post-translational modifications to identify direct targets and downstream signaling events. | Protein abundance, phosphorylation, ubiquitination data. |

| Metabolomics | Analyze changes in small molecule metabolites to understand the compound's impact on cellular metabolism. | Levels of lipids, amino acids, nucleotides, etc. |

Exploration of Multi-Targeting Approaches for Complex Biological Systems

The traditional "one molecule, one target" paradigm of drug discovery has been challenged by the understanding that complex diseases, such as cancer and neurodegenerative disorders, often involve multiple pathological pathways. nih.gov This has led to the rise of multi-target drug design, which aims to create single molecules that can modulate several targets simultaneously. nih.govspringernature.com The quinoline (B57606) scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets, making it an excellent starting point for multi-target drug design. mdpi.comnih.gov

Research into various quinoline and quinolinone derivatives has demonstrated their potential as multi-target agents. mdpi.comnih.gov For example, different quinoline-based compounds have been investigated as inhibitors of multiple kinases, or as agents with combined anti-inflammatory and antioxidant activities. nih.govresearchgate.net By strategically modifying the this compound structure, it may be possible to design new compounds that interact with a desired set of targets. This could involve hybridizing the quinolinamine core with other pharmacophores known to bind to different proteins. Such a strategy could lead to more effective therapies for multifactorial diseases. mdpi.comnih.gov

Design of Next-Generation Quinolinamine-Based Research Tools

Beyond standard chemical probes, the this compound scaffold could serve as a foundation for a variety of next-generation research tools. Advances in synthetic chemistry and chemical biology enable the creation of highly sophisticated molecules for precise biological interrogation. youtube.com

One such area is the development of photo-activatable or "caged" compounds. By introducing a photolabile protecting group to the quinolinamine, its activity could be kept dormant until it is "uncaged" by a flash of light. This would allow for precise spatiotemporal control over target engagement in living systems. Another advanced approach is the design of Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation. If this compound binds to a disease-relevant protein, it could be developed into the target-binding portion of a PROTAC, offering a catalytic mode of action that goes beyond simple inhibition. These advanced tools would significantly enhance the ability to study the underlying biology of the compound's targets.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The process of drug discovery is notoriously long and expensive. mdpi.com Artificial intelligence (AI) and machine learning (ML) are rapidly transforming this landscape by accelerating multiple stages, from target identification to lead optimization. nih.govbpasjournals.com These computational technologies are particularly well-suited for navigating the vast chemical space and predicting the properties of novel compounds. nih.gov

For the this compound series, AI and ML could be applied in several ways.

Target Prediction: ML models trained on large datasets of known drug-target interactions could predict the most likely biological targets for the compound based on its structure. nih.gov

Virtual Screening: AI-powered platforms can screen massive virtual libraries of quinolinamine derivatives against a target protein's structure, identifying candidates with the highest predicted binding affinity. nih.gov

De Novo Design: Generative AI models can design entirely new quinolinamine-based molecules optimized for specific properties like potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. jsr.org

Synthesis Planning: AI tools can devise the most efficient synthetic routes for producing novel analogs, overcoming potential chemistry challenges. youtube.com

The integration of AI and ML into the research pipeline promises to reduce failure rates and shorten the timeline for developing optimized quinolinamine-based compounds. mdpi.combpasjournals.com

| AI/ML Application | Description | Impact on Quinolinamine Research |

| Target Identification | Algorithms analyze biological data to identify and validate novel drug targets. | Suggests potential disease applications for this compound. |

| Hit-to-Lead Optimization | Predictive models guide chemical modifications to improve potency and reduce toxicity. | Accelerates the refinement of the initial hit compound into a viable lead. mdpi.com |

| ADME/Toxicity Prediction | ML models predict pharmacokinetic and toxicity profiles based on chemical structure. | Enables early-stage filtering of compounds likely to fail in later development stages. nih.gov |

| Drug Repurposing | AI analyzes disease pathways and drug-target interaction data to find new uses for existing molecules. | Could identify new therapeutic areas for quinolinamine derivatives. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,5-difluorophenyl)-4-quinolinamine, and how can purity be validated?

- Methodology :

- Synthesis : Use palladium-catalyzed cross-coupling reactions to attach the 3,5-difluorophenyl group to the quinoline backbone. Alternatively, employ nucleophilic aromatic substitution under controlled temperature (60–80°C) in anhydrous DMF .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.

- Validation : Confirm purity via HPLC (>98%) and structural integrity using H/C NMR. Mass spectrometry (HRMS) ensures correct molecular ion peaks .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Methodology :

- Solubility : Perform shake-flask experiments in PBS, DMSO, or ethanol at 25°C, quantified via UV-Vis spectroscopy.

- Stability : Incubate the compound in assay buffers (pH 7.4) at 37°C for 24–72 hours. Monitor degradation using LC-MS and compare peak areas to fresh samples .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology :

- Cytotoxicity : Screen against human cell lines (e.g., HEK293, HeLa) using MTT assays.

- Kinase Inhibition : Test against kinase panels (e.g., p38 MAPK, JAK2) via ADP-Glo™ assays, referencing structural analogs with known activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target specificity?

- Methodology :

- Substituent Variation : Systematically modify the quinoline core (e.g., electron-withdrawing groups at C-2) and the difluorophenyl moiety.

- Activity Profiling : Use high-throughput screening (HTS) against 100+ kinases. Compare IC values to identify selectivity patterns.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes in kinase ATP pockets .

Q. How to resolve contradictions in observed bioactivity across different assay systems?

- Methodology :

- Orthogonal Validation : Replicate assays in cell-free (e.g., recombinant kinase assays) vs. cell-based systems.

- Metabolite Analysis : Use LC-MS to identify active metabolites in cellular models that may explain discrepancies.

- Proteomic Profiling : Perform phosphoproteomics to distinguish direct target engagement from off-pathway effects .

Q. What strategies mitigate off-target effects in in vivo models?

- Methodology :

- Pharmacokinetic (PK) Profiling : Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure with efficacy/toxicity.

- CRISPR Knockout Models : Validate target dependency by testing activity in isogenic cell lines lacking the putative target kinase .

Experimental Design & Data Analysis

Q. How to design dose-response studies for this compound in animal models of inflammation?

- Methodology :

- Dosing Regimen : Use staggered doses (1, 5, 10 mg/kg) administered orally or intravenously. Include vehicle controls.

- Biomarkers : Quantify serum cytokines (IL-6, TNF-α) via ELISA and compare to reference inhibitors (e.g., SB203580 for p38 MAPK).

- Histopathology : Assess tissue inflammation in target organs (e.g., liver, spleen) post-treatment .

Q. What analytical techniques confirm the compound’s stability under long-term storage?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.